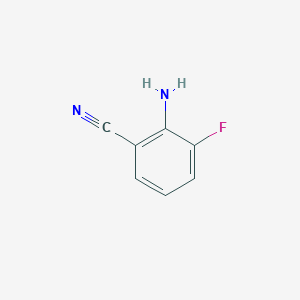

2-Amino-3-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNISSOLHERSZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382631 | |

| Record name | 2-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115661-37-5 | |

| Record name | 2-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Amino-3-fluorobenzonitrile

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Amino-3-fluorobenzonitrile .

CAS Number: 115661-37-5 Chemical Formula: C₇H₅FN₂ Molecular Weight: 136.13 g/mol

Executive Summary

This compound is a high-value fluorinated building block used extensively in the synthesis of fused heterocyclic systems, particularly quinazolines , benzimidazoles , and indoles . Its strategic importance in drug discovery stems from the "fluorine effect"—the ability of the C-3 fluorine atom to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and ligand-protein binding interactions without significantly altering steric bulk. This compound serves as a critical intermediate for developing kinase inhibitors (e.g., MEK, EGFR) and other small-molecule therapeutics.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 115661-37-5 |

| Appearance | Off-white to pale beige crystalline powder |

| Melting Point | 127–131 °C |

| Boiling Point | ~256 °C (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~0.5 (Weakly basic amine due to EWG nitrile/fluorine) |

| InChI Key | UNISSOLHERSZOW-UHFFFAOYSA-N |

Synthetic Route: Regioselective SNAr

The industrial standard for synthesizing this compound relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluorobenzonitrile.

Reaction Logic

The starting material, 2,3-difluorobenzonitrile , possesses two fluorine atoms. The fluorine at the C-2 position is highly activated for nucleophilic attack because it is ortho to the strongly electron-withdrawing nitrile (-CN) group. The fluorine at C-3 is meta to the nitrile and significantly less reactive. This electronic differentiation ensures high regioselectivity for the 2-amino product.

Experimental Protocol

-

Reagents: 2,3-Difluorobenzonitrile (1.0 equiv), Ammonia (NH₃) gas or aqueous NH₄OH, Ethanol (solvent).

-

Setup: High-pressure autoclave (due to ammonia volatility and activation energy).

-

Procedure:

-

Charge the autoclave with 2,3-difluorobenzonitrile dissolved in ethanol.

-

Saturate the solution with anhydrous ammonia gas or add concentrated aqueous ammonia.

-

Heat the reaction mixture to 140°C for 8–12 hours . The internal pressure will rise significantly (approx. 200 psi).

-

Workup: Cool to ambient temperature. Vent excess ammonia. Concentrate the solvent in vacuo.

-

Purification: Dissolve residue in water/ethyl acetate. Extract, wash with brine, and dry over MgSO₄. Recrystallize from isohexane/ethanol to yield off-white crystals.

-

-

Yield: Typically 50–75%.

Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr). The nitrile group directs the ammonia attack to the C-2 position.

Application in Drug Discovery: The Quinazoline Scaffold

A primary application of this compound is the construction of 8-fluoro-4(3H)-quinazolinones , a pharmacophore found in numerous kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Why this Scaffold?

The 8-fluoro substitution (derived from the 3-fluoro on the starting material) is critical. It often improves the metabolic stability of the drug by blocking the C-8 position from enzymatic oxidation and can induce a conformational lock that improves binding affinity in the ATP-binding pocket of kinases.

Synthesis Protocol: Niementowski Quinazoline Synthesis (Modified)

This protocol describes the condensation of this compound with formamide or an amidine to form the quinazoline core.

-

Reagents: this compound (1.0 equiv), Formamidine acetate (1.5 equiv) or Formic acid/H₂SO₄.

-

Conditions: Reflux at 120–140°C.

-

Step-by-Step:

-

Mix this compound with formamidine acetate in 2-methoxyethanol.

-

Heat to reflux for 6–12 hours. The amino group attacks the electrophilic amidine carbon, followed by cyclization onto the nitrile carbon.

-

Mechanistic Insight: The nitrile group is hydrolyzed/attacked to form the pyrimidine ring of the quinazoline system.

-

Isolation: Cool the mixture. The product, 8-fluoroquinazolin-4(3H)-one , typically precipitates. Filter and wash with cold ethanol.

-

Workflow Visualization

Caption: Transformation of the nitrile precursor into the bioactive quinazoline scaffold used in oncology therapeutics.

Handling & Safety (EHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed. Incompatible with strong oxidizing agents and strong acids.

References

-

Smolecule . This compound Product Profile. Retrieved from .

-

Thermo Fisher Scientific . Safety Data Sheet: this compound. Retrieved from .

-

ECHEMI . Synthesis and Manufacturing Process of this compound. Retrieved from .

-

National Institutes of Health (NIH) . Quinazoline Synthesis via 2-Aminobenzonitriles. PMC Articles on Kinase Inhibitor Scaffolds. Retrieved from .

-

Guidechem . Technical Specifications and Synthesis Methods. Retrieved from .

An In-Depth Technical Guide to 2-Amino-3-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluorobenzonitrile is a strategically important chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an amino group, a nitrile functionality, and a fluorine atom on a benzene ring, makes it a versatile scaffold for the construction of a diverse array of complex molecules, particularly heterocyclic compounds with significant biological activity. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical research.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 136.13 g/mol | [2][3] |

| Exact Mass | 136.043671 Da | [2] |

| Molecular Formula | C₇H₅FN₂ | [4][5] |

| CAS Number | 115661-37-5 | [3][6] |

| Appearance | Off-white to green-tinted white solid | [2] |

| Boiling Point | 252.3°C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 106.4 ± 23.2 °C | [2] |

| Vapor Pressure | 0.019 mmHg at 25°C | [2] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Synthetic Pathway from 2,3-Difluorobenzonitrile

A common and efficient method involves the nucleophilic aromatic substitution of 2,3-difluorobenzonitrile with ammonia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS 61272-77-3: 2-AMINO-5-FLUOROBENZONITRILE | CymitQuimica [cymitquimica.com]

- 5. 3-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 40787492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Technical Guide: Synthesis Pathways for 2-Amino-3-fluorobenzonitrile

Part 1: Executive Summary & Strategic Analysis

2-Amino-3-fluorobenzonitrile (CAS 148403-49-4) is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors (e.g., MEK, EGFR) and fused heterocyclic systems like quinazolines and indoles. Its unique substitution pattern—an electron-withdrawing nitrile ortho to an electron-donating amine, flanked by a fluorine atom—imparts specific electronic properties that modulate binding affinity and metabolic stability.

This guide details three distinct synthesis pathways, selected based on scale, purity requirements, and starting material availability.

Retrosynthetic Analysis

The synthesis of this compound can be disconnected into three primary logic streams:

-

Rearrangement Strategy: Exploiting the pre-existing ortho-relationship in isatin derivatives.

-

Nucleophilic Substitution (SNAr): Leveraging the fluorine-activated nitrile core.

-

Transition Metal Catalysis: Installing the nitrile group on a halogenated aniline.

Figure 1: Retrosynthetic disconnections showing the three primary synthetic routes.

Part 2: Detailed Synthesis Protocols

Method A: Thermal Rearrangement of 7-Fluoroisatin Oxime

Best For: High-purity laboratory synthesis; avoids regioselectivity issues.

This method is arguably the most robust for small-to-medium scale preparation. It utilizes 7-fluoroisatin, which already possesses the correct substitution pattern. The reaction proceeds via the formation of an oxime followed by a thermal Beckmann-type fragmentation, releasing CO₂ to yield the nitrile.

Mechanism:

-

Condensation: Hydroxylamine condenses with the C3 ketone of isatin.

-

Fragmentation: Under high heat (180°C), the oxime undergoes rearrangement/decarboxylation to form the ortho-aminobenzonitrile.

Protocol:

-

Oxime Formation:

-

Dissolve 7-fluoroisatin (1.0 eq) in ethanol/water.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux for 2 hours. Cool, filter the precipitate, and dry to obtain (Z)-7-fluoro-3-(hydroxyimino)indolin-2-one.

-

-

Pyrolysis:

-

Dissolve the dried oxime in a high-boiling solvent like DMF or DMAc (0.5 M concentration).

-

Heat the solution to 180°C for 3 hours. Monitor by TLC or HPLC for the disappearance of the oxime.

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate.[1] Wash organics with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the product as an off-white solid.

-

Key Insight: This route guarantees the position of the fluorine relative to the amine, as the carbon skeleton is not rearranged, only truncated.

Method B: Regioselective SNAr on 2,3-Difluorobenzonitrile

Best For: Industrial scale-up; cost-effective.

This route relies on the differential reactivity of the two fluorine atoms in 2,3-difluorobenzonitrile. The fluorine at C2 is ortho to the strong electron-withdrawing nitrile group, making it significantly more electrophilic than the C3 fluorine (which is meta to the nitrile).

Reaction Scheme:

Protocol:

-

Charge: Load 2,3-difluorobenzonitrile (1.0 eq) into a high-pressure autoclave.

-

Reagent: Add Ethanol saturated with Ammonia gas (excess, ~10 eq). Alternatively, use aqueous ammonium hydroxide, though solubility may reduce rate.

-

Reaction: Seal the autoclave and heat to 140°C . The internal pressure will rise (approx. 200 psi). Maintain for 8–12 hours.

-

Workup:

-

Cool to ambient temperature and vent excess ammonia carefully (scrubber required).

-

Evaporate the solvent to dryness.

-

Resuspend the residue in water and extract with dichloromethane or diethyl ether.

-

-

Purification: The crude product often contains trace 3-amino-2-fluorobenzonitrile (regioisomer). Purify via recrystallization from isohexane or toluene, or use column chromatography if high purity (>99%) is required.

Data Summary:

| Parameter | Value | Notes |

| Precursor | 2,3-Difluorobenzonitrile | Commercially available in bulk |

| Reagent | NH₃ / EtOH | Excess required to drive kinetics |

| Temp/Time | 140°C / 8h | High activation energy barrier |

| Yield | 50–78% | Dependent on purification loss |

Method C: Pd-Catalyzed Cyanation of 2-Bromo-6-fluoroaniline

Best For: Medicinal chemistry libraries; late-stage functionalization.

When the aniline functionality is already present (or protected), installing the nitrile via transition metal catalysis is a powerful strategy. This avoids harsh thermal conditions and uses milder catalytic cycles.[3][4]

Protocol:

-

Reagents: Combine 2-bromo-6-fluoroaniline (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Zinc dust (0.1 eq) in dry DMF.

-

Catalyst: Add Pd₂(dba)₃ (2 mol%) and dppf (4 mol%) or Xantphos.

-

Conditions: Sparge with Nitrogen for 15 mins. Heat to 100–120°C for 16 hours.

-

Workup:

-

Cool and quench with water/ammonium hydroxide (to complex copper/zinc salts).

-

Extract with EtOAc.

-

Critical Step: The zinc salts can form emulsions. Filtering through Celite helps.

-

-

Purification: Silica gel chromatography.

Figure 2: Catalytic cycle for the cyanation of aryl halides.

Part 3: Process Safety & Impurity Profile

Hazard Identification (GHS):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[5]

-

Signal Word: Warning.

Critical Impurities:

-

Regioisomer (Method B): 3-Amino-2-fluorobenzonitrile. Difficult to separate; requires high-performance silica or careful crystallization.

-

Hydrolysis Byproduct: 2-Amino-3-fluorobenzamide. Formed if moisture is present during high-temp steps (Method A/B).

-

Heavy Metals (Method C): Palladium/Zinc residues must be scavenged (e.g., using QuadraSil) to meet pharmaceutical specifications (<10 ppm).

Handling Protocols:

-

Cyanide Safety: Method C uses Zn(CN)₂, which releases HCN upon contact with acid. Keep pH basic/neutral. Store in a locked cabinet.

-

Ammonia Pressure: Method B involves high-pressure autoclaves. Ensure burst disks are rated correctly and perform leak tests before heating.

References

-

Organic Chemistry Portal. (n.d.). Nitrile Synthesis by Cyanation. Retrieved October 26, 2023, from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-3-fluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the safety protocols and handling procedures for 2-Amino-3-fluorobenzonitrile (CAS No. 115661-37-5). As a key building block in medicinal chemistry and materials science, the unique reactivity of this compound, stemming from its amino, nitrile, and fluorinated aromatic functionalities, necessitates a robust understanding of its hazard profile to ensure safe laboratory practice.[1][2] This document moves beyond mere procedural lists to explain the causality behind safety measures, grounding every recommendation in authoritative data to foster a self-validating system of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical properties.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 115661-37-5 | [3] |

| Molecular Formula | C₇H₅FN₂ | [4] |

| Molecular Weight | 136.13 g/mol | [5] |

| Appearance | Off-white to light brown solid powder | [4][6] |

| Melting Point | 127-131 °C | [4] |

| Boiling Point | Data not available | [4] |

| Purity | Typically ≥95% | [5] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is critical as it informs the specific risks associated with exposure and dictates the necessary control measures.

The compound is categorized as a toxic solid.[3][5] The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation. It is also a significant irritant to the skin, eyes, and respiratory system.[3]

| GHS Classification | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Synthesized from Fisher Scientific Safety Data Sheet.[3]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is paramount. The hierarchy of controls should always be applied, prioritizing engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or fumes.[3][7] Ensure the fume hood has adequate airflow.

Administrative Controls:

-

Safe Work Practices: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands and any exposed skin thoroughly after handling.[3]

-

Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing work.

Personal Protective Equipment (PPE): The selection of PPE is the final line of defense and must be appropriate for the tasks being performed.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3] Contaminated clothing should be removed immediately and laundered before reuse.[7]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][8]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for the routine laboratory handling of solid this compound.

1. Preparation: a. Confirm functionality of the chemical fume hood and any other necessary equipment. b. Don all required PPE: lab coat, chemical safety goggles, and compatible gloves. c. Designate a specific area within the fume hood for handling the compound. d. Prepare all necessary equipment (spatulas, weigh boats, glassware) and reagents within the designated area. e. Have spill cleanup materials readily available.

2. Weighing and Transfer: a. Perform all weighing and transfer operations within the fume hood to contain any dust. b. Use a spatula to carefully transfer the solid. Avoid generating dust.[7] c. If transferring to a reaction vessel, do so slowly and carefully. d. Immediately and securely close the container after dispensing the required amount.[7]

3. Post-Handling and Cleanup: a. Decontaminate all non-disposable equipment that came into contact with the chemical. b. Wipe down the designated work area within the fume hood. c. Dispose of all contaminated disposable items (e.g., weigh boats, gloves) in a designated, sealed hazardous waste container.[3] d. Wash hands thoroughly with soap and water after removing gloves.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a well-ventilated, cool, and dry place.[3][7] Keep containers tightly closed to prevent moisture ingress and contamination.[3][7] The storage area should be locked up or otherwise secured.[3][8]

-

Incompatible Materials: Avoid contact with strong acids.[3] The amino group can react exothermically with acids. While detailed reactivity data is limited, it is prudent to also avoid strong oxidizing agents.

Section 6: Emergency Protocols

Immediate and appropriate response to an emergency is critical. All personnel must be familiar with these procedures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-Amino-2-fluorobenzonitrile | 873697-68-8 [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Technical Whitepaper: Chemo-Stability Profile of 2-Amino-3-fluorobenzonitrile

This guide provides an in-depth technical analysis of the chemical stability profile of 2-Amino-3-fluorobenzonitrile (CAS 148991-61-9). It is designed for process chemists and analytical scientists optimizing synthetic routes for pharmaceutical actives, such as Vonoprazan.

Executive Summary

This compound (2A3FBN) is a critical trisubstituted benzene intermediate. Its stability is governed by the electronic push-pull relationship between the electron-withdrawing nitrile/fluorine groups and the electron-donating amino group. While chemically robust under ambient conditions, it exhibits distinct sensitivities to hydrolytic stress (acid/base) and oxidative photolysis .

This guide details the mechanistic underpinnings of these instabilities and provides self-validating experimental protocols to quantify degradation in a drug development context.

Molecular Architecture & Reactivity Profile

To predict stability, we must first analyze the electronic environment of the benzene ring.

| Substituent | Position | Electronic Effect (Hammett) | Stability Impact |

| Nitrile (-CN) | C-1 | Electron Withdrawing (Inductive/Resonance) | Susceptible to hydrolysis; activates ring for nucleophilic attack. |

| Amino (-NH₂) | C-2 | Electron Donating (Resonance) | Passivates the ring against |

| Fluorine (-F) | C-3 | Electron Withdrawing (Inductive) | Strong C-F bond (approx. 116 kcal/mol); generally stable but modulates pKa of the amine. |

The "Ortho-Effect" and Steric Crowding

The 1,2,3-substitution pattern creates a sterically crowded environment. The amino group at C-2 is flanked by a nitrile and a fluorine atom.

-

Hydrolytic Shielding: The bulky amino group provides partial steric protection to the nitrile carbon, potentially slowing hydrolysis rates compared to unsubstituted benzonitriles.

-

Intramolecular Interaction: Potential hydrogen bonding between the amine protons and the fluorine/nitrile lone pairs can stabilize the ground state, raising the activation energy required for degradation reactions.

Critical Stability Parameters & Degradation Pathways

Hydrolytic Degradation (Nitrile Hydrolysis)

The primary degradation vector is the hydrolysis of the nitrile group. While the C-2 amino group deactivates the nitrile electrophilically via resonance donation, strong acidic or basic conditions will force conversion.

-

Pathway: Nitrile

Primary Amide -

Risk Factor: High. Process solvents containing residual water or non-anhydrous acids/bases will drive this impurity formation.

Oxidative Instability (Aniline Oxidation)

Anilines are notorious for "darkening" upon storage. This is due to the formation of trace azo-dimers or quinone-imine species.

-

Mechanism: Radical abstraction of an amine proton followed by coupling.

-

Visual Indicator: Change from off-white/pale yellow solid to brown/black oil or solid.

Photostability

The conjugated

Visualization: Degradation Mechanics

The following diagram illustrates the causal pathways for 2A3FBN degradation.

Figure 1: Primary degradation pathways. Hydrolysis proceeds stepwise to the acid, while oxidation leads to polymerization.

Experimental Protocols: Stress Testing

To validate the stability of your specific lot of 2A3FBN, execute the following Forced Degradation Protocol . This is designed to be self-validating: if the mass balance (Assay + Impurities) does not equal 100% ± 5%, the method is capturing unknown volatile degradants.

Protocol: Hydrolytic Stress (Acid/Base)

Objective: Determine susceptibility of the nitrile group to hydrolysis.

-

Preparation: Prepare a 1.0 mg/mL solution of 2A3FBN in Acetonitrile:Water (50:50).

-

Acid Stress: Add 1.0 N HCl to reach pH 1-2. Reflux at 60°C for 4 hours.

-

Base Stress: Add 1.0 N NaOH to reach pH 12-13. Reflux at 60°C for 4 hours.

-

Quenching: Neutralize exactly to pH 7.0 using weak acid/base to prevent further reaction during analysis.

-

Analysis: Inject immediately into HPLC (see Section 5).

-

Success Criteria: Detection of 2-amino-3-fluorobenzamide peak (approx. RRT 0.8-0.9 depending on column).

Protocol: Oxidative Stress

Objective: Assess aniline stability against N-oxide formation and dimerization.

-

Preparation: Prepare a 1.0 mg/mL solution in Acetonitrile.

-

Stress: Add 30%

(Hydrogen Peroxide) to a final concentration of 3%. -

Incubation: Store at Room Temperature (25°C) for 24 hours in the dark.

-

Analysis: Monitor for late-eluting hydrophobic dimers.

Analytical Methodology (HPLC)[1][2]

A generic gradient method is insufficient. You must use a method capable of resolving the highly polar acid degradant from the neutral parent.

| Parameter | Condition | Causality / Reason |

| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5µm, 4.6x100mm | Provides hydrophobic selectivity for the fluoro-substituted ring. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses ionization of the carboxylic acid degradant, improving retention. |

| Mobile Phase B | Acetonitrile | Strong elution solvent for the neutral parent. |

| Gradient | 5% B to 90% B over 15 mins | Captures early eluting polar hydrolysates and late eluting oxidative dimers. |

| Detection | UV at 230 nm | 230 nm targets the benzonitrile |

Visualization: Analytical Workflow

Figure 2: Analytical workflow ensuring integrity of degradation data.

Handling & Storage Recommendations

Based on the reactivity profile, the following storage conditions are mandatory to maintain purity >98% over 12 months.

-

Temperature: Store at 2°C to 8°C . Refrigeration slows the kinetics of spontaneous autoxidation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exclusion is critical to prevent the "browning" of the aniline moiety.

-

Container: Amber glass vials with Teflon-lined caps. Amber glass filters UV radiation, preventing photolytic cleavage of the C-F or N-H bonds.

-

Moisture: Desiccants are recommended. Moisture intrusion will slowly hydrolyze the nitrile to the amide over long durations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234509, this compound. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

- Takeda Pharmaceutical Company.Preparation of Vonoprazan Fumarate and Intermediates. (Patent context for synthetic utility and handling of fluorinated benzonitrile intermediates).

- Cohen, L. A., & Witkop, B. (1961).Amide-Amine Interactions: Hydrolysis of Nitriles. (Mechanistic grounding for ortho-amino effect on nitrile stability). Angewandte Chemie, 73(8).

Theoretical studies of 2-Amino-3-fluorobenzonitrile

Theoretical and Computational Insight: 2-Amino-3-fluorobenzonitrile

Part 1: Executive Summary & Molecular Profile

Target Molecule: this compound (CAS: 115661-37-5)

Molecular Formula: C

Part 2: Computational Methodology (Protocol)

To achieve high-fidelity theoretical data, the following computational workflow is recommended. This protocol aligns with standard practices for small organic fluorophores and push-pull systems.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for better dispersion correction in stacking studies).

-

Basis Set: 6-311++G(d,p) .[2][4]

-

Justification: The diffuse functions (++) are critical for capturing the lone pair interactions on Fluorine and the Cyano nitrogen. The polarization functions (d,p) accurately model the anisotropic electron distribution in the aromatic ring.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Gas Phase (baseline), DMSO (biological mimic), Ethanol (synthesis solvent).

-

Workflow Diagram (DOT Visualization)

Figure 1: Standard computational workflow for the theoretical characterization of fluorinated benzonitriles.

Part 3: Structural & Electronic Analysis

Optimized Geometry & Intramolecular Interactions

The this compound molecule exhibits a unique "dual-flanked" amine geometry.

-

Planarity: The benzene ring and the cyano group are coplanar. The amino group (

) adopts a slightly pyramidalized but nearly planar geometry ( -

Intramolecular Hydrogen Bonding (IMHB):

-

Interaction A (

): One amino proton forms a 6-membered ring-like interaction with the cyano nitrogen. This is the dominant stabilizing force. -

Interaction B (

): The second amino proton faces the ortho-fluorine. While organic fluorine is a weak acceptor, the rigid proximity (approx. 2.2 Å) creates a measurable electrostatic contact, often termed a "weak hydrogen bond" or attractive electrostatic interaction.

-

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value (Å / °) | Note |

| Bond Length | 1.34 - 1.36 | Shortened due to resonance (F back-donation). | |

| Bond Length | 1.15 - 1.16 | Typical triple bond character. | |

| Bond Length | 1.37 - 1.39 | Partial double bond character (resonance). | |

| Bond Angle | ~123.5° | Expanded due to F repulsion (Thorpe-Ingold effect). | |

| Interaction | ~2.3 - 2.4 | Weak intramolecular H-bond. |

Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Localized primarily on the amino group and the aromatic ring (

-donor). -

LUMO: Delocalized over the cyano group and the aromatic ring (

-acceptor). -

Charge Transfer (CT): The transition from HOMO to LUMO represents an intramolecular charge transfer (ICT) from the amine to the nitrile, facilitating its use in non-linear optics (NLO) and fluorescence applications.

Energy Gap (

Figure 2: Schematic of the Frontier Molecular Orbital distribution and charge transfer pathway.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting reactive sites:

-

Red Regions (Negative Potential): Concentrated on the Cyano Nitrogen and Fluorine atom. These are sites for electrophilic attack or cation binding.

-

Blue Regions (Positive Potential): Concentrated on the Amino Protons . These sites interact with nucleophiles or solvents.

-

Reactivity Insight: The carbon atoms of the ring are deactivated by the electron-withdrawing CN and F groups, making electrophilic aromatic substitution (EAS) difficult, except at the position para to the amino group (C5), which is activated by resonance.

Part 4: Vibrational Spectroscopy (IR & Raman)

Theoretical frequency calculations (scaled by ~0.961 to correct for anharmonicity) provide the fingerprint for identification.

Table 2: Characteristic Vibrational Modes

| Mode | Frequency (cm | Intensity | Description |

| 3450 - 3500 | Medium | Asymmetric amine stretch. | |

| 3350 - 3400 | Medium | Symmetric amine stretch. | |

| 2210 - 2230 | Strong | Nitrile stretching (Diagnostic peak). | |

| 1600 - 1620 | Strong | Aromatic ring breathing (Quinoid character). | |

| 1200 - 1250 | Strong | Carbon-Fluorine stretch (coupled with ring). | |

| 600 - 700 | Weak | Amine wagging (sensitive to H-bonding). |

Note: The presence of Fluorine at C3 typically induces a slight blue shift (higher frequency) in the adjacent C-N stretches due to the inductive withdrawal of electron density.

Part 5: References

-

General Synthesis & Properties :

-

Synthesis of this compound. Guidechem. Link

-

-

Analogous Theoretical Studies (2-Amino-5-fluorobenzonitrile) :

-

Krishnakumar, V., & Dheivamalar, S. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A. Link

-

Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile. Link

-

-

Intramolecular Interactions (NH...F) :

-

Crystal Structure Data (Related) :

-

Crystal structures of 4-amino-3,5-difluorobenzonitrile. IUCr Journals. Link

-

Sources

Quantum Chemical Profiling of 2-Amino-3-fluorobenzonitrile: A Technical Guide for Drug Discovery

Executive Summary

2-Amino-3-fluorobenzonitrile (2A3FBN) represents a critical scaffold in medicinal chemistry, particularly as a precursor for fused heterocycles like quinazolines and indoles found in kinase inhibitors. Its unique substitution pattern—an electron-withdrawing nitrile and fluorine flanking an electron-donating amino group—creates a complex electronic environment that dictates its reactivity and bioavailability.

This guide provides a rigorous, self-validating framework for characterizing 2A3FBN using Density Functional Theory (DFT). It moves beyond standard protocols to address specific challenges such as the ortho-fluorine effect, intramolecular hydrogen bonding, and spectroscopic validation.

Part 1: Computational Methodology & Strategy

Theoretical Framework

For small organic pharmacophores like 2A3FBN, the choice of functional and basis set is a trade-off between computational cost and the accuracy of non-covalent interaction modeling (specifically the intramolecular N-H···F interaction).

-

Primary Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This remains the industry workhorse for geometry optimization and vibrational frequency analysis of organic nitriles.

-

Refined Functional (Recommended): ωB97X-D . This range-separated hybrid functional includes dispersion corrections, which are critical for accurately modeling the steric and electrostatic repulsion/attraction between the adjacent amino and fluoro groups.

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6] The diffuse functions (++) are mandatory for the nitrile group (lone pair on nitrogen) and the fluorine atom to correctly describe the electron density tail.

The "Self-Validating" Workflow

This protocol ensures that every calculation includes internal checks to verify physical reality before proceeding to the next step.

Figure 1: Self-validating computational workflow. The frequency check is the critical "gatekeeper" to ensure the geometry is a true local minimum.

Part 2: Geometric & Electronic Structure Analysis

The Ortho-Effect and Geometry

In 2A3FBN, the spatial arrangement of the Amino (-NH₂) and Fluoro (-F) groups induces specific structural distortions.

-

Planarity: The benzene ring is planar.[7] However, the amino group likely exhibits slight pyramidalization (

character) rather than pure planarity ( -

Intramolecular Interaction: A weak intramolecular hydrogen bond (N-H···F) stabilizes the syn conformation.

-

Bond Lengths (Predicted vs. Typical):

-

C≡N: ~1.15 Å (Standard nitrile).

-

C-F: ~1.35 Å (Shortened due to resonance).

-

C-NH₂: ~1.38 Å (Slight double bond character).

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness.

-

HOMO: Located primarily on the Amino group and the aromatic ring (π-system). This is the site of electrophilic attack.

-

LUMO: Delocalized over the Nitrile group and the ring carbons ortho and para to the nitrile. This indicates susceptibility to nucleophilic attack (e.g., by thiol-based drug metabolizing enzymes).

| Property | Value (Approx. B3LYP Level) | Significance in Drug Design |

| Dipole Moment | ~5.0 - 6.0 Debye | High polarity suggests good solubility in polar solvents but potential membrane permeability issues. |

| HOMO Energy | -6.2 eV | Ionization potential; indicates oxidation stability. |

| LUMO Energy | -1.8 eV | Electron affinity; indicates reactivity toward nucleophiles. |

| Gap (ΔE) | ~4.4 eV | Indicates a stable, "hard" molecule, resistant to spontaneous decomposition. |

Part 3: Spectroscopic Profiling (Validation)

To trust the calculation, you must validate it against experimental spectroscopic data.

Vibrational Analysis (IR/Raman)

Scaling Factor: Raw DFT frequencies are typically overestimated by ~4-5%. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

-

Nitrile Stretch (νC≡N): The diagnostic peak.[2][4]

-

Calc: ~2235 cm⁻¹

-

Exp (Scaled):2215 ± 5 cm⁻¹ (Strong intensity).

-

-

Amino Stretches (νNH₂):

-

Asymmetric: ~3480 cm⁻¹

-

Symmetric: ~3390 cm⁻¹

-

Note: The presence of the ortho-fluorine may cause a blue shift (higher frequency) in the NH stretch closest to it due to field effects, or a red shift if H-bonding dominates.

-

-

C-F Stretch:

-

Region: 1100–1250 cm⁻¹ (Very strong).

-

NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method with TMS as the reference standard.

-

¹⁹F NMR: The most sensitive probe. The fluorine signal will be split by the adjacent ring protons and potentially the amino protons.

-

¹³C NMR: Look for the distinct nitrile carbon signal at ~115-118 ppm, shielded by the triple bond anisotropy.

Part 4: Reactivity & Drug Design Implications

Understanding where the molecule reacts is crucial for derivatization.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the docking of this fragment into protein binding pockets.

-

Red Regions (Negative Potential): The Nitrile Nitrogen and the Fluorine atom. These are H-bond acceptors (key for binding to kinase hinge regions).

-

Blue Regions (Positive Potential): The Amino protons. These are H-bond donors.

Fukui Functions (Local Reactivity)

For drug synthesis, we analyze Fukui functions (

Figure 2: Reactivity mapping based on electronic structure. The interplay between the amino and nitrile groups facilitates heterocycle formation.

Part 5: Step-by-Step Experimental Protocol

Protocol A: Geometry Optimization & Frequency (Gaussian Format)

Objective: Obtain the energy minimum and thermodynamic properties.

-

Input Preparation:

-

Construct the molecule in a visualizer (GaussView/Avogadro).

-

Pre-optimize using a molecular mechanics force field (MMFF94).

-

-

Route Section Setup:

-

Note:SCRF=(Solvent=Water) is added if simulating physiological conditions (implicit solvation model). Pop=NBO requests Natural Bond Orbital analysis to quantify charge transfer.

-

-

Execution: Run the calculation.

-

Verification:

-

Check output for "Normal termination".

-

Search for "NImag". It must be 0 .

-

If NImag > 0, visualize the imaginary mode. If it corresponds to amine rotation, slightly rotate the amine and restart.

-

Protocol B: Time-Dependent DFT (TD-DFT) for UV-Vis

Objective: Predict electronic transitions (Excited states).

-

Use Optimized Geometry: Take the checkpoint file from Protocol A.

-

Route Section:

-

Analysis:

References

-

Gaussian 16 User Reference. Gaussian, Inc. Available at: [Link]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Available at: [Link]

-

NIST Chemistry WebBook. Standard Reference Data for Benzonitrile Derivatives. Available at: [Link]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic, crystal structure, hirshfeld surface and dft studies of 2-amino-4-chlorobenzonitrile - IIUM Repository (IRep) [irep.iium.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. wjarr.com [wjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

Methodological & Application

Synthesis of quinazolines from 2-Amino-3-fluorobenzonitrile

Application Note: Modular Synthesis of 8-Fluoroquinazoline Scaffolds from 2-Amino-3-fluorobenzonitrile

Executive Summary

The quinazoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While 6- and 7-substituted quinazolines are common, the 8-fluoroquinazoline motif offers unique pharmacological advantages. The C8-fluorine atom can block metabolic oxidation sites, modulate the pKa of the N1 nitrogen, and induce conformational changes that improve binding affinity in the ATP-binding pocket of kinases like EGFR and Aurora A.

This application note details the strategic synthesis of 8-fluoroquinazoline derivatives starting from This compound (CAS: 146857-83-8) . Unlike anthranilic acid routes, the nitrile handle provides direct, atom-economical access to 4-aminoquinazolines and 2,4-diaminoquinazolines—key precursors for library generation.

Strategic Chemistry & Mechanism[1]

The synthesis relies on the ambident nucleophilicity of the 2-amino group and the electrophilicity of the cyano group. The fluorine atom at the C3 position (relative to the nitrile) exerts an inductive electron-withdrawing effect (-I), which slightly deactivates the aniline nitrogen but significantly activates the nitrile carbon toward nucleophilic attack.

Core Retrosynthetic Logic:

-

Starting Material: this compound.[1]

-

Target Core: 8-Fluoroquinazoline.[2]

-

Numbering Validation: The C1-cyano carbon becomes C4 of the quinazoline; the C2-amino nitrogen becomes N1. The C3-fluorine is adjacent to the amino group, placing it at the C8 position of the final fused ring system.

Pathway Visualization

Figure 1: Divergent synthetic pathways from this compound to bioactive quinazoline cores.

Detailed Protocols

Protocol A: Synthesis of 4-Amino-8-fluoroquinazoline

Target Application: Precursor for 4-anilinoquinazoline kinase inhibitors. Mechanism: The reaction proceeds via the formation of an amidine intermediate followed by intramolecular nucleophilic attack on the nitrile.[3]

Reagents:

-

This compound (1.0 eq)

-

Formamidine acetate (1.5 - 2.0 eq)

-

Solvent: 2-Methoxyethanol (preferred) or DMA (Dimethylacetamide)

Step-by-Step Procedure:

-

Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with this compound (1.36 g, 10 mmol) and Formamidine acetate (1.56 g, 15 mmol).

-

Solvation: Add 2-Methoxyethanol (15 mL). Note: 2-Methoxyethanol is chosen for its high boiling point (124°C) and excellent solubility profile for polar intermediates.

-

Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N2 or Ar) for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, concentrate the solvent volume by 50% under reduced pressure.

-

Pour the residue into ice-cold water (50 mL) with vigorous stirring.

-

Adjust pH to ~9 using saturated NaHCO3 if necessary to ensure the free base form.

-

-

Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.

Typical Yield: 75–85% Characterization:

-

1H NMR (DMSO-d6): Expect a singlet around δ 8.4-8.5 ppm (H-2 proton of quinazoline). The amine protons (NH2) typically appear broad around δ 7.8-8.2 ppm.

Protocol B: Synthesis of 2,4-Diamino-8-fluoroquinazoline

Target Application: Scaffold for antifolates and antibacterial agents (DHFR/DHPS inhibitors).

Reagents:

-

This compound (1.0 eq)

-

Guanidine Hydrochloride (2.0 eq)

-

Sodium Hydride (60% dispersion in oil) (2.5 eq) or Sodium Ethoxide.

-

Solvent: Anhydrous DMF or Diglyme.

Step-by-Step Procedure:

-

Activation: In a dry 3-neck flask under Argon, suspend NaH (1.0 g, 25 mmol) in anhydrous DMF (20 mL). Carefully add Guanidine HCl (2.39 g, 25 mmol) portion-wise at 0°C. Stir for 30 mins to generate the free guanidine base in situ. Caution: H2 gas evolution.

-

Addition: Add a solution of this compound (1.36 g, 10 mmol) in DMF (5 mL) dropwise to the guanidine mixture.

-

Cyclization: Heat the mixture to 100–120°C for 4–8 hours. The stronger nucleophilicity of guanidine is required to attack the nitrile and displace the amino/amidine equilibrium.

-

Quench: Cool to room temperature. Carefully quench excess hydride with Methanol (2 mL), then pour into crushed ice (100 g).

-

Isolation: The product precipitates as a solid.[4] Filter and wash extensively with water to remove salts and residual DMF.

-

Drying: Dry in a vacuum oven at 50°C.

Typical Yield: 60–70%

Experimental Data Summary

The following table summarizes optimization parameters for the cyclization of this compound with formamidine acetate (Protocol A).

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |

| Ethanol | 78 (Reflux) | 24 | 45% | Incomplete conversion; temp too low. |

| 2-Methoxyethanol | 124 (Reflux) | 8 | 82% | Optimal balance of temp/solubility. |

| DMF | 140 | 4 | 78% | Faster, but workup requires extensive washing. |

| Toluene | 110 | 18 | 30% | Poor solubility of formamidine acetate. |

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: While the cyclization is robust, the presence of water can hydrolyze the nitrile to the amide (2-amino-3-fluorobenzamide), diverting the pathway to the quinazolin-4-one (oxo-derivative) rather than the 4-aminoquinazoline. Use anhydrous solvents.

-

Regioselectivity: The 3-fluoro substituent is stable under these conditions. Nucleophilic aromatic substitution (SNAr) of the fluorine is possible but generally requires stronger nucleophiles and higher temperatures than those used for ring closure.

-

Microwave Acceleration: Protocol A can be adapted for microwave synthesis.

-

Conditions: 150°C, 20 minutes, 2-Methoxyethanol.

-

Benefit: Yields typically increase to >90% with significantly reduced reaction times.

-

Workflow Diagram: Protocol A

Figure 2: Operational workflow for the synthesis of 4-amino-8-fluoroquinazoline.

References

-

Zhang, Z., et al. (2021). "A Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles with Triethyl Orthocarboxylates and Boronic Acids."[5] Synthesis, 53, 1356-1364.[5]

-

Hati, S. & Sen, S. (2016). "Mild and Efficient Synthesis of Quinazolines."[5] Synthesis, 48, 1389-1398.[5]

-

National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 2733499, this compound."

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 4-Anilinoquinazoline Kinase Inhibitors." Journal of Medicinal Chemistry, 46(1), 49-63. (Demonstrates the utility of the nitrile/aniline cyclization strategy).

-

GuideChem. "Synthesis method of this compound and its application in quinazoline synthesis."

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline synthesis [organic-chemistry.org]

Protocol and Application Guide for the Buchwald-Hartwig Amination of 2-Amino-3-fluorobenzonitrile

An Application Note for Medicinal and Process Chemistry

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 2-Amino-3-fluorobenzonitrile, a challenging, electron-deficient aniline derivative. We will explore the mechanistic rationale behind the choice of catalytic system, offer a detailed, field-proven experimental protocol, and present a framework for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.

Scientific Rationale and Mechanistic Considerations

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides or pseudohalides and a primary or secondary amine.[2][3] The reaction proceeds via a palladium-catalyzed cycle, which is broadly accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

The choice of substrate, this compound, presents specific challenges that necessitate a carefully optimized catalytic system. The aniline nitrogen is rendered significantly less nucleophilic by the combined electron-withdrawing effects of the ortho-fluorine and meta-nitrile substituents. Consequently, catalyst systems that are effective for simple anilines may fail or provide low yields with this substrate.[6]

Key Strategic Choices for a Successful Transformation:

-

Catalyst Selection: The success of this reaction hinges on the use of a modern, highly active palladium precatalyst. We recommend a fourth-generation (G4) Buchwald precatalyst. These are air- and thermally-stable complexes that rapidly generate the active, monoligated L-Pd(0) species in solution upon exposure to a base.[5][7] This avoids the often inefficient and unreliable in situ reduction of Pd(II) sources like Pd(OAc)₂.[8]

-

Ligand Selection: The ligand is arguably the most critical component. For electron-deficient anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1] Ligands such as BrettPhos are particularly well-suited, as they promote the crucial reductive elimination step and have demonstrated efficacy in the selective monoarylation of primary amines.[9] The steric bulk of these ligands favors the formation of the active monoligated palladium species throughout the catalytic cycle.[1]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[5][10] While weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups, they often require higher reaction temperatures and may be less effective for this challenging coupling.[5]

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reaction components.[5] Anhydrous, non-polar aprotic solvents are preferred. Toluene and xylenes are excellent choices, offering a suitable boiling point for thermal reactions and good solubility for the organometallic intermediates.[11][12] While 1,4-dioxane is also common, it is a less desirable solvent from an environmental and safety perspective.[2][11]

Catalytic Cycle and Experimental Workflow

The general catalytic cycle and the experimental workflow are visualized below to provide a clear conceptual and practical overview.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

BrettPhos Pd G4 Precatalyst (e.g., 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried vial with a magnetic stir bar

-

Septa and needles

-

Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line) or glovebox

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (1.4 equiv).

-

Causality Note: The use of an inert atmosphere is critical as the active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[4] NaOtBu is hygroscopic and should be handled quickly.

-

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.

-

Degassing: Sparge the resulting suspension with argon gas for 10-15 minutes while stirring to ensure the removal of dissolved oxygen.

-

Catalyst Addition: Under a positive flow of argon, quickly add the BrettPhos Pd G4 precatalyst (0.02 equiv). Seal the flask immediately.

-

Expertise Note: Precatalysts are preferred as they are more stable and provide more reproducible results compared to generating the active catalyst from separate Pd and ligand sources.[8]

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Causality Note: Heating is required to overcome the activation energy for this challenging transformation. Vigorous stirring is important, especially with heterogeneous mixtures involving inorganic bases, to ensure good mass transfer.[5]

-

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired diarylamine product.

Data Summary and Troubleshooting

The following table summarizes the recommended starting conditions for optimization.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | BrettPhos Pd G4 Precatalyst | Air-stable, efficient generation of active Pd(0); ligand is ideal for electron-deficient primary amines.[7][9] |

| Catalyst Loading | 1–3 mol% | A good starting point for balancing reaction efficiency and cost.[4] |

| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base to facilitate the deprotonation step.[5] |

| Base Stoichiometry | 1.4–2.0 equivalents | An excess is used to drive the reaction to completion. |

| Solvent | Anhydrous Toluene | Good solubility for reagents and a suitable boiling point for thermal reactions.[11] |

| Temperature | 100–110 °C | Provides sufficient thermal energy for coupling challenging substrates.[13] |

| Concentration | 0.1–0.2 M | A standard concentration range for these types of couplings. |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is old or degraded.4. Temperature is too low. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly dried solvent.3. Use a fresh bottle of NaOtBu.4. Increase reaction temperature. |

| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition.2. Presence of water. | 1. Screen other ligands (e.g., XPhos).2. Ensure all reagents and solvents are scrupulously dry. |

| Double Arylation of Amine | Ligand choice or stoichiometry is not optimal. | 1. Ensure BrettPhos is used, which favors monoarylation.[9]2. Use a slight excess of the starting amine relative to the aryl halide. |

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success relies on a rational approach to catalyst system selection, emphasizing the use of modern, highly active palladium precatalysts paired with sterically hindered, electron-rich biarylphosphine ligands. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers to confidently employ this reaction in the synthesis of valuable, nitrogen-containing molecules for pharmaceutical and materials science applications.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. (Note: A direct link to the full text may require a subscription; the provided link is to the university research portal entry). Available at: [Link]

-

Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

-

Nielsen, M. K., et al. (2012). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available at: [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

-

WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

-

Forsyth, T. P., et al. (2005). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

Bruneau, A., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. research.rug.nl [research.rug.nl]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

Application Note: Strategic Utilization of 2-Amino-3-fluorobenzonitrile in Next-Generation Agrochemical Synthesis

Executive Summary

This technical guide outlines the high-value application of 2-Amino-3-fluorobenzonitrile (CAS 148992-00-5) as a pivotal scaffold in the synthesis of fluorinated heterocyclic agrochemicals. Specifically, this intermediate is the primary gateway to 8-fluoroquinazoline and 8-fluoro-1,2,3-benzotriazine derivatives—structural motifs increasingly prioritized in modern herbicide and fungicide discovery for their enhanced metabolic stability and unique lipophilic profiles.

Unlike generic intermediates, the specific substitution pattern of the 3-fluoro group (ortho to the amine) imparts distinct electronic properties that modulate the reactivity of the resulting heterocycles, often improving the biological half-life of the final active ingredient (AI) by blocking metabolic oxidation at the typically labile 8-position.

Chemical Profile & Handling

Compound: this compound CAS: 148992-00-5 Molecular Weight: 136.13 g/mol Appearance: Off-white to pale yellow solid

Reactivity Matrix

The molecule features three distinct reactive centers essential for cascade synthesis:

-

Primary Amine (

): Nucleophilic center, slightly deactivated by the ortho-fluorine (inductive effect), requiring optimized catalysis for condensation. -

Nitrile (

): Electrophilic carbon source for ring closure (cyclization). -

Fluorine Substituent (

): Metabolic blocker; stable under standard cyclization conditions but susceptible to nucleophilic aromatic substitution (

Core Application: Synthesis of 8-Fluoroquinazolin-4(3H)-ones

The quinazolinone scaffold is ubiquitous in agrochemistry, serving as the core for numerous post-emergence herbicides and systemic fungicides. The 8-fluoro derivative offers superior resistance to oxidative metabolism in plants and fungi.

Mechanistic Pathway

The synthesis typically involves the condensation of this compound with a one-carbon electrophile (e.g., formamidine acetate or triethyl orthoformate), followed by an intramolecular Pinner-type rearrangement or direct nucleophilic attack on the nitrile.

Figure 1: Synthetic flow from starting nitrile to key quinazoline intermediates.[1]

Protocol A: One-Pot Cyclization using Formamidine Acetate

This protocol is favored for its operational simplicity and high atom economy.

Reagents:

-

This compound (1.0 eq)

-

Formamidine acetate (1.5 eq)

-

Solvent: 2-Methoxyethanol or Ethanol (high boiling point preferred)

-

Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates proton transfer.

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 13.6 g (100 mmol) of this compound in 100 mL of 2-Methoxyethanol.

-

Addition: Add 15.6 g (150 mmol) of Formamidine acetate in a single portion.

-

Reaction: Heat the mixture to reflux (

) under an inert nitrogen atmosphere.-

Expert Insight: The reaction typically requires 6–12 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting nitrile (

) and appearance of a highly polar spot (

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

-

Isolation: Pour the mixture into 300 mL of ice-cold water. Stir for 30 minutes to maximize precipitation. Filter the solid under vacuum.[2]

-

Purification: Wash the filter cake with cold water (

) followed by cold diethyl ether (

Expected Yield: 85–92% Characterization: 8-Fluoroquinazolin-4(3H)-one.

-

1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet around

and the broad NH singlet around

Advanced Application: Synthesis of 8-Fluoro-4-haloquinazolines

For agrochemicals requiring a complex substituent at the 4-position (e.g., aryl-ether or amine-linked fungicides), the quinazolinone must be converted to a reactive electrophile.

Protocol B: Chlorination via Vilsmeier-Haack Conditions

Direct chlorination of the quinazolinone converts the tautomeric hydroxyl group into a leaving group.

Reagents:

-

8-Fluoroquinazolin-4(3H)-one (from Protocol A)

-

Phosphorus Oxychloride (

, excess) - -Diethylaniline (1.0 eq) - Acts as an acid scavenger and catalyst.

Methodology:

-

Setup: Place 16.4 g (100 mmol) of 8-Fluoroquinazolin-4(3H)-one in a dry flask.

-

Activation: Carefully add 60 mL of

. Add 15 mL of-

Safety Note: This reaction generates

gas. Use a caustic scrubber.

-

-

Reflux: Heat to reflux (

) for 3–5 hours. The suspension will clear as the chloro-derivative is formed. -

Quench: Distill off excess

under reduced pressure. Pour the viscous residue slowly onto crushed ice/water with vigorous stirring.-

Critical Step: Maintain temperature

during quenching to prevent hydrolysis of the active chloride back to the ketone.

-

-

Extraction: Neutralize with saturated

to pH 8. Extract with Dichloromethane (DCM). -

Yield: 8-Fluoro-4-chloroquinazoline (Yellowish solid, unstable to moisture). Store under Argon.

Comparative Data: Fluorine Position Effects

The choice of the 3-fluoro isomer (yielding 8-fluoroquinazoline) vs. the 4-fluoro or 5-fluoro isomers significantly impacts the physicochemical properties of the final agrochemical.

| Property | 8-Fluoro (Target) | 6-Fluoro (Common) | Impact on Agrochemical Utility |

| Metabolic Stability | High | Moderate | 8-position is a common site for oxidative hydroxylation in plants; fluorine blocks this. |

| Lipophilicity ( | Higher lipophilicity aids cuticular penetration in leaves. | ||

| Steric Hindrance | High (Peri-effect) | Low | The 8-F creates steric bulk near N1, potentially improving selectivity for specific enzyme binding pockets. |

| Cost | High | Low | This compound is a specialty intermediate compared to para-fluoroaniline derivatives. |

Expert Tips & Troubleshooting

-

Reaction Stalling: If the cyclization in Protocol A stalls, switch solvent to n-Butanol and increase temperature to

. The higher temperature overcomes the inductive deactivation of the amine by the fluorine. -

Regiochemistry: Unlike 3-aminobenzonitriles which can yield isomeric mixtures, this compound is regiochemically locked. The nitrogen attached to the benzene ring becomes N1 of the quinazoline; the nitrile carbon becomes C4.

-

Safety Warning: this compound is toxic if swallowed and causes skin irritation. All operations involving

must be performed in a high-efficiency fume hood.

References

-

Synthesis of Quinazolinones via Formamidine Acetate

-

Agrochemical Utility of Fluorinated Heterocycles

-

Safety & Toxicology Data

-

General Quinazoline Synthesis Reviews

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 115661-37-5 [smolecule.com]

- 9. 3-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 40787492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Cyclization of 2-Amino-3-fluorobenzonitrile

Executive Summary & Strategic Importance

This guide details the synthetic utility of 2-Amino-3-fluorobenzonitrile (CAS: 146853-24-3) as a privileged precursor for 8-fluoroquinazoline scaffolds.

In medicinal chemistry, the introduction of a fluorine atom at the C8-position of the quinazoline core is a proven strategy to modulate metabolic stability (blocking C-H oxidation) and influence the pKa of the N1-nitrogen. This specific substitution pattern is critical in the development of next-generation EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeted therapeutics.

Unlike non-fluorinated analogs, the 3-fluoro substituent on the starting material exerts a significant inductive effect (

Reaction Landscape & Decision Matrix

The following decision tree illustrates the three primary cyclization pathways available for this substrate, determined by the desired functionalization at the C2 and C4 positions of the resulting heterocycle.

Figure 1: Divergent synthesis pathways from this compound. Path A is the most direct route to bioactive kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Fluoroquinazolin-4-amine

Target Application: Primary scaffold for EGFR/HER2 inhibitors. Mechanism: Nucleophilic attack of the aniline nitrogen on the formamidine methine, followed by intramolecular nucleophilic attack on the nitrile carbon.

Materials

| Reagent | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Formamidine Acetate | 1.5 | Cyclizing Agent |

| n-Butanol (or DMF) | 10 Vol | Solvent |

| Acetic Acid (Glacial) | 0.1 | Catalyst (Optional) |

Step-by-Step Methodology

-

Setup: Charge a dried reaction vessel (equipped with a reflux condenser and nitrogen inlet) with this compound (1.0 eq).

-

Solvation: Add n-Butanol (10 mL per gram of substrate). Stir to create a suspension.

-

Addition: Add Formamidine Acetate (1.5 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (

). The suspension should clear as the reaction proceeds, followed by the precipitation of the product.-

Critical Control Point: If using DMF (

), monitor strictly to avoid decomposition. n-Butanol is preferred for cleaner impurity profiles.

-

-

Monitoring: Check TLC (System: 10% MeOH in DCM).

-

Self-Validation: Look for the disappearance of the starting material spot (

) and the appearance of a polar fluorescent spot near the baseline.

-

-

Work-up: Cool the reaction mixture to

using an ice bath. Stir for 30 minutes to maximize precipitation. -

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

Vol) followed by diethyl ether ( -

Drying: Dry in a vacuum oven at

for 6 hours.

Expected Yield: 75–85% Characterization Check:

-

IR: Absence of

stretch at -

1H NMR (DMSO-d6): Singlet at

(H-2 proton of quinazoline).

Protocol B: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Target Application: Precursor for 2,4-dichloro-8-fluoroquinazoline (via

Materials

| Reagent | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Urea | 5.0 | Cyclizing Agent/Solvent |

| Ammonium Chloride | 0.1 | Lewis Acid Catalyst |

Step-by-Step Methodology

-

Fusion: In a round-bottom flask, intimately mix this compound (1.0 eq) and Urea (5.0 eq).

-

Heating: Heat the mixture to

(melt phase) without solvent. Ammonia gas will evolve (ensure proper ventilation/scrubbing). -